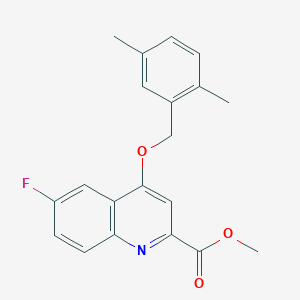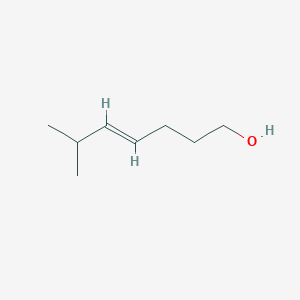![molecular formula C11H13ClN2O4 B2387708 6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid CAS No. 2248272-76-4](/img/structure/B2387708.png)
6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H13ClN2O4 and a molecular weight of 272.69. This compound is characterized by the presence of a chloro group, a pyridine ring, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
One common synthetic route involves the reaction of 6-chloropyridine-2-carboxylic acid with tert-butyl isocyanate under controlled conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Scientific Research Applications
6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro group and the pyridine ring play crucial roles in its binding to target proteins and enzymes, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid can be compared with other similar compounds such as:
6-Chloropyridine-2-carboxylic acid: Lacks the tert-butyl carbamate group, making it less versatile in certain reactions.
5-Chloropyridine-2-carboxylic acid: The position of the chloro group affects its reactivity and applications.
6-Bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid: The bromo group can lead to different reactivity and biological activities compared to the chloro group.
Properties
IUPAC Name |
6-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-6-4-5-7(9(15)16)13-8(6)12/h4-5H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGXTOBUMBXCFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride](/img/structure/B2387625.png)

![8-[(2E)-2-[(E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2387630.png)
![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2387631.png)
![N-(3,4-Difluorophenyl)-2-{[3-(ethylsulfamoyl)phenyl]formamido}acetamide](/img/structure/B2387634.png)

![1-(Azepan-1-yl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2387636.png)
![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2387639.png)





![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2387647.png)
